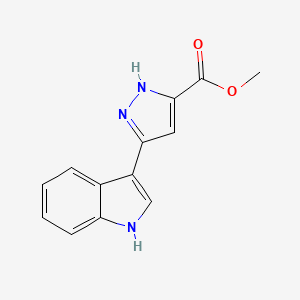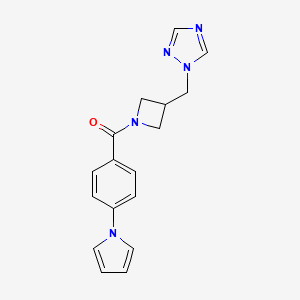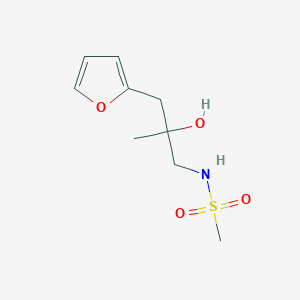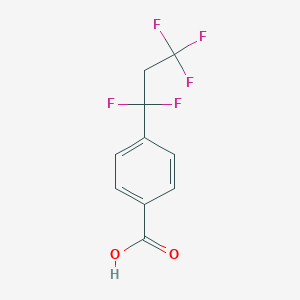
methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate is a compound that appears to be related to various pyrazole derivatives, which are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on pyrazole derivatives and their interactions with indole moieties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which was obtained through the reaction of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Similarly, the synthesis of tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates involved reactions between pyrazolidine-3-ones, aldehydes, and methyl methacrylate . These methods could potentially be adapted for the synthesis of methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate by incorporating an indole moiety into the reaction scheme.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as NMR, FT-IR, MS, and X-ray crystallography. For instance, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . The indole moiety, being a common structural motif in natural products and pharmaceuticals, would likely contribute to the overall conformation and stability of the molecule.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including hydrogen bonding and π-π stacking interactions, which contribute to their crystal packing . The reactivity of the pyrazole ring can be influenced by the presence of substituents, as seen in the synthesis of disazo dyes, where the pyrazole moiety was coupled with 2-methyl indole . This suggests that the indole moiety in methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate could similarly affect its reactivity and interaction with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability and optical properties, are often investigated using techniques like thermogravimetric analysis and UV-vis spectroscopy . The introduction of an indole moiety could alter these properties, potentially affecting the compound's solubility, stability, and electronic characteristics. Theoretical calculations, such as DFT, can provide insights into the electronic structure and potential non-linear optical properties of these compounds .
Applications De Recherche Scientifique
Synthesis and Characterization
Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, a study focused on synthesizing and characterizing 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, which are closely related compounds. These compounds were synthesized using 1H-indole-2-carboxylic acids as core compounds, and their structures were confirmed through various spectroscopic methods (Reddy et al., 2022).
Molecular Docking Studies
Molecular docking studies are crucial in understanding the potential biological interactions of compounds. The study by Reddy et al. (2022) also included molecular docking of their synthesized compounds to predict binding interactions with target proteins, such as the EGFR. This approach is significant for identifying potential therapeutic applications of these compounds.
Coordination Complexes in Chemistry
Research has also delved into the synthesis and crystal structures of coordination complexes involving pyrazole-dicarboxylate acid derivatives. These studies provide insights into the coordination/chelation and crystallization properties of these compounds when interacting with metals like Cu, Co, and Zn. For example, the synthesis of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives has been reported (Radi et al., 2015).
Anticancer Activities
Some derivatives of Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate have been synthesized and evaluated for their cancer inhibitory activity. For example, a series of 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives were synthesized and tested for antitumor activity against various cancer cells (Jing et al., 2012).
Hydrogen-Bonded Networks
The compound and its derivatives show unique hydrogen-bonded network formations, which are of interest in crystallography and material science. Studies like those by Portilla et al. (2007) have examined how these molecules form chains and sheets through hydrogen bonds, providing insights into their potential applications in materials science (Portilla et al., 2007).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
Propriétés
IUPAC Name |
methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-13(17)12-6-11(15-16-12)9-7-14-10-5-3-2-4-8(9)10/h2-7,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFMGDVQFVYLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890006-20-9 |
Source


|
| Record name | methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2-chlorophenyl)methyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2526560.png)
![(3Z)-1-benzyl-3-{[(3-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2526561.png)
![4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one](/img/structure/B2526563.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2526567.png)
![1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B2526568.png)


![6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2526571.png)